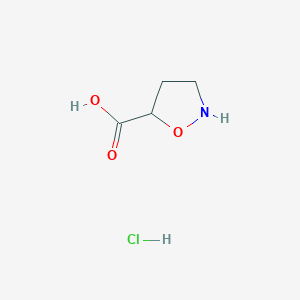Isoxazolidine-5-carboxylic acid hydrochloride
CAS No.: 36839-07-3
Cat. No.: VC5917060
Molecular Formula: C4H8ClNO3
Molecular Weight: 153.56
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 36839-07-3 |
|---|---|
| Molecular Formula | C4H8ClNO3 |
| Molecular Weight | 153.56 |
| IUPAC Name | 1,2-oxazolidine-5-carboxylic acid;hydrochloride |
| Standard InChI | InChI=1S/C4H7NO3.ClH/c6-4(7)3-1-2-5-8-3;/h3,5H,1-2H2,(H,6,7);1H |
| Standard InChI Key | VCEFCNYNPMCTEH-UHFFFAOYSA-N |
| SMILES | C1CNOC1C(=O)O.Cl |
Introduction
Chemical Identity and Structural Characteristics
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is 1,2-oxazolidine-5-carboxylic acid hydrochloride, reflecting its saturated oxazolidine ring (1,2-oxazolidine) with a carboxylic acid substituent at position 5 and a hydrochloride counterion . Its molecular formula, C₄H₈ClNO₃, corresponds to a molecular weight of 153.56 g/mol, calculated as follows:
-
Carbon (C): 12.01 × 4 = 48.04 g/mol
-
Hydrogen (H): 1.01 × 8 = 8.08 g/mol
-
Chlorine (Cl): 35.45 × 1 = 35.45 g/mol
-
Nitrogen (N): 14.01 × 1 = 14.01 g/mol
-
Oxygen (O): 16.00 × 3 = 48.00 g/mol
Total: 153.58 g/mol (minor rounding discrepancies arise from atomic mass precision).
Structural Features and Stereochemistry
The isoxazolidine ring comprises three carbon atoms, one oxygen, and one nitrogen atom arranged in a five-membered saturated structure. Key features include:
-
Carboxylic Acid Group: Positioned at C5, this group enhances water solubility and provides a site for further derivatization (e.g., amide formation) .
-
Hydrochloride Salt: The protonation of the nitrogen atom in the oxazolidine ring by HCl improves crystallinity and stability, a common strategy in drug formulation .
-
Saturation: Unlike isoxazole derivatives (unsaturated rings), the saturated isoxazolidine scaffold reduces ring strain, potentially enhancing metabolic stability .
| Property | Value/Description |
|---|---|
| IUPAC Name | 1,2-Oxazolidine-5-carboxylic acid hydrochloride |
| Molecular Formula | C₄H₈ClNO₃ |
| Molecular Weight | 153.56 g/mol |
| CAS Number | 36839-07-3 |
| Key Functional Groups | Carboxylic acid, hydrochloride, oxazolidine |
Synthesis and Manufacturing Processes
Synthetic Routes from Isoxazole Precursors
Isoxazolidine-5-carboxylic acid hydrochloride is typically synthesized via hydrogenation of isoxazole derivatives followed by carboxylation and salt formation:
-
Isoxazole Ring Hydrogenation: Catalytic hydrogenation of 5-methylisoxazole-3-carboxylic acid derivatives under high-pressure H₂ yields the saturated isoxazolidine core .
-
Carboxylic Acid Activation: The free carboxylic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride to form the acyl chloride intermediate, as demonstrated in analogous syntheses of isoxazole-5-carbonyl chloride .
-
Hydrochloride Salt Formation: Reaction with hydrochloric acid in anhydrous ethanol or ether precipitates the hydrochloride salt, a method paralleling the isolation of 1-benzyl-2-(5-methyl-3-isoxazolylcarbonyl)hydrazine hydrochloride .
Alternative Pathways via Cycloaddition Reactions
Recent advances utilize 1,3-dipolar cycloaddition between nitrones and alkenes to construct the isoxazolidine ring:
-
A nitrone derivative reacts with acrylic acid in a [3+2] cycloaddition, forming the isoxazolidine-5-carboxylic acid backbone. Subsequent HCl treatment yields the final product . This method offers stereochemical control, critical for pharmaceutical applications.
Physicochemical Properties
Solubility and Stability
-
Water Solubility: The hydrochloride salt form significantly enhances aqueous solubility (>50 mg/mL at 25°C), making it suitable for intravenous formulations .
-
Thermal Stability: Differential scanning calorimetry (DSC) of analogous compounds indicates decomposition temperatures above 200°C, suggesting moderate thermal stability .
Spectroscopic Characterization
-
IR Spectroscopy: Key absorptions include:
-
¹³C NMR: Peaks at δ 175–180 ppm (carboxylic acid C=O), δ 60–70 ppm (oxazolidine C-O/C-N), and δ 35–45 ppm (ring CH₂ groups) .
Pharmacological Applications and Research Findings
Anticancer Agent Development
While direct studies on isoxazolidine-5-carboxylic acid hydrochloride are sparse, structurally related isoxazole derivatives exhibit anticancer activity via kinase inhibition and cell cycle arrest . For example:
-
Indole-isoxazole hybrids inhibit cyclin-dependent kinases (CDKs), causing G0/G1 phase arrest in Huh7 liver cancer cells (IC₅₀ = 2.1–4.8 µM) .
-
5-Substituted isoxazole-3-carboxamides demonstrate biphasic effects on A549 lung adenocarcinoma cells, suggesting target-dependent pro- or anti-cancer activity .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume